3,4-Bis(dodecyloxy)benzaldehyde

説明

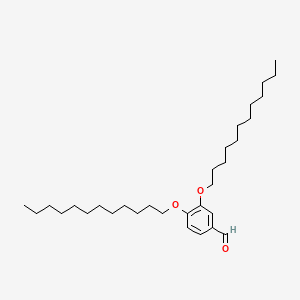

Structure

2D Structure

特性

IUPAC Name |

3,4-didodecoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O3/c1-3-5-7-9-11-13-15-17-19-21-25-33-30-24-23-29(28-32)27-31(30)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCUOJMQKCHYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369293 | |

| Record name | 3,4-bis(dodecyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117241-25-5 | |

| Record name | 3,4-bis(dodecyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,4 Bis Dodecyloxy Benzaldehyde

Alkylation Approaches from Dihydroxybenzaldehyde Precursors

The most direct and widely utilized method for synthesizing 3,4-Bis(dodecyloxy)benzaldehyde is the Williamson ether synthesis. wikipedia.orgtcichemicals.com This approach involves the O-alkylation of a dihydroxybenzaldehyde precursor, where both hydroxyl groups are converted to dodecyloxy ethers in a single synthetic strategy.

Reaction of 3,4-dihydroxybenzaldehyde (B13553) with 1-bromododecane (B92323)

The synthesis of this compound is commonly achieved through the reaction of 3,4-dihydroxybenzaldehyde with 1-bromododecane. wikipedia.orgbyjus.com This reaction is a classic example of the Williamson ether synthesis, a robust method for forming ethers. wikipedia.orgtcichemicals.com The process involves the deprotonation of the hydroxyl groups on the 3,4-dihydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of 1-bromododecane in a bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide ion and forming the ether linkage. wikipedia.orgmasterorganicchemistry.com Since there are two hydroxyl groups, this process is performed with a suitable excess of the alkylating agent to ensure the alkylation of both positions.

The reactivity of the alkyl halide is a critical factor, with the general trend following the leaving group's ability: RI > RBr > RCl. numberanalytics.com Therefore, 1-bromododecane serves as an effective electrophile for this transformation. The reaction is sensitive to steric hindrance, favoring primary alkyl halides like 1-bromododecane. masterorganicchemistry.comnumberanalytics.com

Role of Potassium Carbonate (K2CO3) in Alkylation Reactions

Potassium carbonate (K2CO3) is a frequently used base in the alkylation of phenols. akjournals.comtandfonline.com It is considered a weak base, which makes it suitable for deprotonating the phenolic hydroxyl groups of 3,4-dihydroxybenzaldehyde without causing unwanted side reactions. stackexchange.com The acidity of phenolic hydroxyls is sufficient for K2CO3 to facilitate the formation of the corresponding phenoxide ions. stackexchange.com These ions are potent nucleophiles that readily react with the alkyl halide. byjus.com

In the context of the synthesis of this compound, K2CO3 acts as a heterogeneous base, which can be advantageous for product purification as it can be easily filtered off after the reaction is complete. akjournals.comresearchgate.net Its use avoids the harsher conditions that might be required with stronger bases like sodium hydride, which could lead to undesired side reactions. The efficiency of the alkylation can be influenced by the base, with carbonate bases being a common choice for laboratory-scale synthesis. wikipedia.org

Below is an interactive table summarizing typical conditions for this alkylation:

Solvent Systems for Alkylation (e.g., DMF)

The choice of solvent is critical for the success of the Williamson ether synthesis. numberanalytics.com Polar aprotic solvents are generally preferred because they can solvate the cation (in this case, the potassium ion from the base) while not strongly solvating the nucleophilic anion (the phenoxide). wikipedia.orgnumberanalytics.com This leaves the nucleophile more available to attack the electrophile, thus accelerating the SN2 reaction. numberanalytics.com

N,N-Dimethylformamide (DMF) is a commonly employed polar aprotic solvent for this type of alkylation reaction. wikipedia.orgnumberanalytics.comrichmond.edu Its high boiling point allows for the reaction to be conducted at elevated temperatures, typically between 50 to 100 °C, which can increase the reaction rate and lead to completion within 1 to 8 hours. wikipedia.orgbyjus.com Other suitable solvents include acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO). byjus.commasterorganicchemistry.comnumberanalytics.com The use of protic solvents is generally avoided as they can solvate the alkoxide ion, reducing its nucleophilicity and slowing down the reaction. wikipedia.org

Alternative Synthetic Pathways

While direct alkylation is the most common route, alternative synthetic strategies can also be employed to produce this compound. These can involve transformations of other functional groups on a pre-existing 3,4-bis(dodecyloxy)benzene core.

Synthesis from Related Benzil (B1666583) Derivatives

An alternative, though less direct, approach to aromatic aldehydes can involve benzil derivatives as starting materials. Benzil (1,2-diphenylethane-1,2-dione) and its derivatives can be synthesized from the benzoin (B196080) condensation of aromatic aldehydes. civilica.com A theoretical pathway to this compound could involve the synthesis of a corresponding benzil derivative, which would then be cleaved to yield the aldehyde. However, this is not a standard or commonly reported method for this specific compound. The more typical use of benzil is as an intermediate for other heterocyclic compounds. civilica.com

Preparation via Benzyl (B1604629) Alcohol Oxidation

A plausible alternative synthetic route involves the oxidation of the corresponding benzyl alcohol, 3,4-bis(dodecyloxy)benzyl alcohol. minia.edu.eg This two-step approach would first require the synthesis of the benzyl alcohol, which can be achieved by reducing a corresponding benzoic acid derivative or through the alkylation of 3,4-dihydroxybenzyl alcohol. Once the 3,4-bis(dodecyloxy)benzyl alcohol is obtained, it can be oxidized to the target aldehyde. minia.edu.eg

Numerous reagents are available for the selective oxidation of primary benzyl alcohols to aldehydes. organic-chemistry.org Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid. minia.edu.eg Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions are commonly used. More modern and environmentally benign methods may employ catalytic systems, such as those based on TEMPO with a co-oxidant. organic-chemistry.org For instance, a RuCl3·3H2O system has shown preference for oxidizing primary benzyl alcohols. researchgate.net Another effective reagent for this transformation is o-Iodoxybenzoic acid (IBX). organic-chemistry.orgresearchgate.net

The general scheme for this pathway is as follows:

This method offers an alternative when the starting material is more readily available as the benzyl alcohol or a derivative that can be converted to it.

Below is an interactive table summarizing potential oxidizing agents:

Purification and Isolation Techniques

The isolation of this compound from a reaction mixture requires purification techniques that can effectively separate the target compound from starting materials, reagents, and byproducts. The long alkyl chains of the molecule influence its solubility and chromatographic behavior.

Column Chromatography with Silica (B1680970) Gel

Column chromatography using silica gel is a standard and highly effective method for the purification of moderately polar organic compounds like substituted benzaldehydes. beilstein-journals.org For this compound, the nonpolar nature of the two C12 alkyl chains, combined with the polar aldehyde and ether functionalities, makes it well-suited for this technique.

The process involves dissolving the crude reaction residue in a minimum amount of solvent and loading it onto a column packed with silica gel. beilstein-journals.org A solvent system, or eluent, of appropriate polarity is then passed through the column to separate the components. A common strategy is to start with a nonpolar solvent and gradually increase the polarity. For compounds of this nature, a typical eluent system would be a mixture of a nonpolar solvent like hexanes and a slightly more polar solvent such as diethyl ether or ethyl acetate. beilstein-journals.org The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (eluent). The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

| Parameter | Description | Typical Value/System |

|---|---|---|

| Stationary Phase | The solid adsorbent material. | Silica Gel (60-200 mesh) |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compounds through the column. | Hexanes/Diethyl Ether or Hexanes/Ethyl Acetate gradient. beilstein-journals.org |

| Elution Mode | The method of changing solvent polarity. | Isocratic (constant solvent composition) or Gradient (increasing polarity). |

| Monitoring Technique | Method to check the composition of collected fractions. | Thin-Layer Chromatography (TLC) with UV visualization. |

Recrystallization Methods

Recrystallization is a powerful purification technique for obtaining highly pure crystalline solids. beilstein-journals.org This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. For this compound, which is a solid at room temperature, recrystallization is an ideal final purification step after chromatography.

The procedure involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, and it crystallizes out of the solution, leaving the more soluble impurities behind in the solvent. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing organic solids include ethanol, methanol, ethyl acetate, or mixtures involving hexanes. The pure crystals are then collected by filtration.

Yield Optimization and Reaction Efficiency

Key factors for optimization include:

Stoichiometry : The molar ratios of reactants are crucial. For instance, in the deprotonation of a dithiane, using a slight excess of the strong base (e.g., n-BuLi) can ensure complete formation of the nucleophilic anion, but a large excess can lead to side reactions. youtube.com

Temperature Control : Many steps, particularly those involving organolithium reagents, are highly exothermic and require low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the intermediates. beilstein-journals.org Maintaining optimal temperatures for each step of the reaction, including nucleophilic addition and quenching, is vital for high yields.

Purity of Reagents and Solvents : The use of anhydrous (dry) solvents and high-purity reagents is essential, especially when working with water-sensitive intermediates like organolithium species. beilstein-journals.org The presence of water can quench the base or the nucleophile, significantly reducing the yield.

Reaction Time : Allowing each reaction step to proceed to completion is necessary for maximizing the conversion of starting material to product. Reaction progress is typically monitored by techniques like TLC.

By systematically adjusting these parameters, the reaction efficiency can be improved, leading to a higher isolated yield of the final product, this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 3,4-Bis(dodecyloxy)benzaldehyde, both ¹H and ¹³C NMR provide critical data for confirming its structure.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the two long dodecyloxy chains.

The aldehydic proton (CHO) is the most deshielded proton in the molecule, and its signal typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.8 and 10.0 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.

The aromatic protons on the benzene (B151609) ring exhibit signals in the region of δ 6.9 to 7.8 ppm. Specifically, the proton at the C-5 position, which is ortho to the formyl group and meta to the two alkoxy groups, is expected to resonate as a doublet of doublets. The proton at the C-2 position, which is ortho to one of the alkoxy groups and meta to the formyl group, will likely appear as a doublet. The proton at the C-6 position, situated between the formyl and an alkoxy group, will also present as a doublet.

The protons of the two dodecyloxy chains give rise to a series of signals in the upfield region of the spectrum. The methylene (B1212753) protons (O-CH₂) directly attached to the oxygen atoms are the most deshielded of the alkyl chain protons and are expected to appear as a triplet around δ 4.0 ppm. The subsequent methylene protons along the chain will produce a large, complex multiplet in the δ 1.2 to 1.8 ppm range. The terminal methyl protons (CH₃) of the dodecyl chains are the most shielded and will typically be observed as a triplet at approximately δ 0.88 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H (CHO) | 9.8 - 10.0 | Singlet |

| Aromatic H | 6.9 - 7.8 | Multiplet |

| Methylene H (O-CH₂) | ~ 4.0 | Triplet |

| Methylene H (-(CH₂)₁₀-) | 1.2 - 1.8 | Multiplet |

| Methyl H (-CH₃) | ~ 0.88 | Triplet |

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum of this compound provides a detailed map of the carbon skeleton.

The carbonyl carbon of the aldehyde group is the most deshielded carbon and its signal is found significantly downfield, typically in the range of δ 190-192 ppm. The aromatic carbons show signals between δ 110 and 160 ppm. The carbons C-3 and C-4, which are bonded to the electron-donating dodecyloxy groups, will be more shielded and resonate at a lower chemical shift compared to the other aromatic carbons. The carbon C-1, attached to the electron-withdrawing aldehyde group, will be deshielded.

The carbons of the dodecyloxy chains will have signals in the upfield region of the spectrum. The methylene carbons directly attached to the oxygen atoms (O-CH₂) are expected to resonate around δ 68-70 ppm. The other methylene carbons of the dodecyl chains will produce a series of signals between δ 22 and 32 ppm. The terminal methyl carbons (-CH₃) will be the most shielded, with a signal at approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (CHO) | 190 - 192 |

| Aromatic C | 110 - 160 |

| Methylene C (O-CH₂) | 68 - 70 |

| Methylene C (-(CH₂)₁₀-) | 22 - 32 |

| Methyl C (-CH₃) | ~ 14 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The molecular weight of this compound is 474.77 g/mol . nih.govcymitquimica.commatrix-fine-chemicals.com

FAB-MS (Fast Atom Bombardment Mass Spectrometry)

Fast Atom Bombardment (FAB) is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile compounds. In the FAB-MS analysis of this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ at m/z 474 or 475, respectively, would be expected.

Fragmentation in FAB-MS can occur, providing structural information. Common fragmentation pathways for this molecule would involve the cleavage of the ether linkages and the loss of the dodecyl chains. This would result in fragment ions corresponding to the loss of one or both dodecyl groups. For instance, a significant fragment ion could be observed from the loss of a C₁₂H₂₅ radical, leading to a peak at m/z 305. The subsequent loss of the second dodecyl chain would lead to a fragment corresponding to the dihydroxybenzaldehyde cation.

ESI-MS (Electrospray Ionization Mass Spectrometry)

Electrospray Ionization (ESI) is another soft ionization technique that is particularly useful for analyzing polar molecules from a liquid solution. For this compound, ESI-MS would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 475. Depending on the solvent system and additives, adduct ions such as [M+Na]⁺ or [M+K]⁺ might also be observed.

The fragmentation pattern in ESI-MS can be induced by collision-induced dissociation (CID). The fragmentation would be expected to be similar to that observed in FAB-MS, with the primary fragmentation pathways involving the cleavage of the dodecyloxy chains. The stability of the resulting benzaldehyde (B42025) core cation would make these fragmentation pathways favorable.

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is highly effective for the analysis of large and non-volatile molecules. In the MALDI-TOF spectrum of this compound, the protonated molecular ion [M+H]⁺ at m/z 475 would be the most prominent peak.

One of the key advantages of MALDI-TOF is its ability to produce intact molecular ions with minimal fragmentation, which is particularly useful for confirming the molecular weight of the compound. Any observed fragmentation would likely follow the patterns seen in FAB-MS and ESI-MS, involving the loss of the alkyl chains.

Table 3: Summary of Expected Mass Spectrometry Data for this compound

| Ionization Technique | Expected Molecular Ion (m/z) | Potential Key Fragment Ions (m/z) |

| FAB-MS | 474 [M]⁺ or 475 [M+H]⁺ | 305 [M - C₁₂H₂₅]⁺ |

| ESI-MS | 475 [M+H]⁺ | 305 [M - C₁₂H₂₅]⁺ |

| MALDI-TOF MS | 475 [M+H]⁺ | Minimal fragmentation expected |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays a series of absorption bands that are characteristic of its molecular structure, confirming the presence of the aldehyde group, aromatic ring, and long aliphatic ether chains.

A study on the synthesis and characterization of 3,4-bis(alkyloxy)benzaldehydes provides specific vibrational frequencies for this compound. semanticscholar.org The spectrum shows a sharp absorption band at 1687 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde group. semanticscholar.org The presence of the aromatic ring is confirmed by the C=C stretching vibrations observed at 1597 cm⁻¹. semanticscholar.org

The aliphatic nature of the dodecyloxy chains is evidenced by the C-H stretching vibrations of the CH₃ and CH₂ groups, which appear at 2956 cm⁻¹ and 2873 cm⁻¹, and 2917 cm⁻¹ and 1850 cm⁻¹ respectively. semanticscholar.org Furthermore, the C-O stretching of the ether linkage is identified by a strong band at 1279 cm⁻¹. semanticscholar.org The substitution pattern on the benzene ring is suggested by bands at 808 cm⁻¹ and 730 cm⁻¹, corresponding to para- and meta-substituted benzene rings, respectively. semanticscholar.org

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |

|---|---|---|---|

| 3030 | Weak | ν(C-H) aromatic | semanticscholar.org |

| 2956, 2873 | Weak | ν(C-H) aliphatic, CH₃ | semanticscholar.org |

| 2917, 1850 | Strong | ν(C-H) aliphatic, CH₂ | semanticscholar.org |

| 1687 | Sharp | ν(C=O) aldehyde | semanticscholar.org |

| 1597 | Strong | ν(C=C) aromatic | semanticscholar.org |

| 1393, 1134 | Medium | δ(C-H) in-plane and out-of-plane of aliphatic C-H | semanticscholar.org |

| 1279 | Strong | ν(C-O) ether | semanticscholar.org |

Note: ν = stretching vibration, δ = bending vibration.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for determining the mass percentages of the constituent elements in a compound. This is crucial for verifying the empirical and molecular formula of a newly synthesized or purified substance. For this compound, the molecular formula is established as C₃₁H₅₄O₃.

Based on this formula, the theoretical elemental composition can be calculated. While several studies mention the synthesis of this compound, specific experimental elemental analysis data for this compound was not found in the reviewed literature. amazonaws.comrri.res.inrsc.orgacs.org However, a publication focusing on related liquid crystalline compounds confirmed the purity of their materials, including this compound as an intermediary, through elemental analysis, though the specific results for this compound were not detailed. acs.org

The theoretical percentages provide a benchmark for such experimental verification.

Table 2: Theoretical Elemental Composition of this compound (C₃₁H₅₄O₃)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 31 | 372.341 | 78.42 |

| Hydrogen | H | 1.008 | 54 | 54.432 | 11.46 |

| Oxygen | O | 15.999 | 3 | 47.997 | 10.11 |

| Total | | | | 474.77 | 100.00 |

X-ray Diffraction (XRD) for Crystalline Structure

X-ray diffraction (XRD) is the primary method for determining the atomic and molecular structure of a crystal. The crystalline nature of a compound dictates how its molecules are arranged in a three-dimensional lattice. This information is fundamental to understanding its physical properties.

Despite a comprehensive search of scientific literature, no specific X-ray diffraction data, either from single crystal analysis or powder diffraction, could be found for this compound. While some studies on related materials utilize this compound as an intermediate and employ XRD for the characterization of the final products, the crystallographic data for this compound itself is not provided. rsc.orgacs.orgnih.gov

Single crystal X-ray diffraction provides the most detailed information about the molecular structure, including bond lengths, bond angles, and the conformation of the molecule. The successful application of this technique relies on the ability to grow a suitable single crystal of the compound. At present, no published studies containing the single crystal structure of this compound are available.

Powder X-ray diffraction is used to characterize the crystalline nature of a bulk sample and can identify the crystalline phases present. It is a valuable tool for confirming the purity of a crystalline solid and for studying its polymorphic forms. As with single crystal data, no powder XRD patterns for this compound have been reported in the searched scientific literature.

Applications and Functional Materials Development

Supramolecular Chemistry and Self-Assembly Processes

The principles of supramolecular chemistry, which involve the study of systems composed of a discrete number of molecules, are central to understanding the utility of 3,4-Bis(dodecyloxy)benzaldehyde. The non-covalent interactions between these molecules drive the spontaneous formation of well-defined, functional structures.

The presence of long dodecyloxy chains in this compound and its derivatives is a key factor in their ability to self-assemble into ordered structures. These assemblies can range from relatively simple lamellar or hexagonal arrangements to more complex hierarchical structures. For instance, derivatives of similar dialkoxybenzene compounds have been observed to form lamellar structures that can be converted to hexagonal assemblies through processes like thermal annealing. This transition highlights the dynamic nature of these self-assembled systems. The specific geometry and functionality of the core, in this case, the benzaldehyde (B42025) group, also play a crucial role in directing the final architecture of the supramolecular assembly.

The self-assembly of molecules containing the 3,4-bis(dodecyloxy)phenyl moiety is governed by a combination of non-covalent interactions. The primary driving forces include:

π-π Stacking: The aromatic benzene (B151609) rings of the benzaldehyde core can participate in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, contribute to the ordering and stability of the molecular assembly, particularly in calamitic liquid crystals.

Hydrogen Bonding: The aldehyde group, with its carbonyl oxygen, can act as a hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, this can lead to the formation of specific, directional interactions that guide the self-assembly process. For example, in Schiff base derivatives, the imine nitrogen can also participate in hydrogen bonding.

The interplay of these forces dictates the final morphology and properties of the resulting supramolecular structures.

Alkoxy-substituted benzaldehydes, such as this compound, are valuable intermediates in the synthesis of dendrimers and other complex macromolecules. Dendrimers are highly branched, tree-like molecules with well-defined structures, and their synthesis often involves a step-wise growth approach.

One synthetic strategy involves using a core molecule which is then reacted with monomer units that have both a reactive group and multiple dormant groups. Substituted benzaldehydes can serve as these monomer units or as the initial core. For example, a related compound, 3,4-di(dodecyloxy)phenylboronic acid, has been used in Suzuki-Miyaura coupling reactions to create star-shaped, π-conjugated systems which can be considered as precursors to or components of larger dendritic structures. mdpi.com The aldehyde functionality of this compound allows for its reaction with amines to form Schiff bases, a common linking strategy in the construction of dendrons and dendrimers. The two long dodecyloxy chains provide solubility in organic solvents and can influence the final properties of the dendrimer, such as its ability to encapsulate guest molecules.

Liquid Crystalline Materials and Mesophase Behavior

The unique molecular shape of derivatives of this compound, often described as calamitic or rod-like, makes them excellent candidates for the formation of liquid crystalline phases. These phases exhibit properties intermediate between those of a crystalline solid and an isotropic liquid.

Luminescent liquid crystals are materials that combine the properties of liquid crystals with the ability to emit light. These materials are of great interest for applications in displays and sensors. The this compound moiety can be incorporated into the design of luminescent mesogens. For instance, Schiff base derivatives, formed by the condensation of an amine with the benzaldehyde group, can exhibit luminescence. The extended conjugation provided by the Schiff base linkage, in combination with the aromatic core, can create a chromophore that absorbs and emits light. The dodecyloxy chains help to induce and stabilize the liquid crystalline phase. By carefully selecting the amine component, the luminescence properties, such as the emission wavelength, can be tuned.

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. The incorporation of the 3,4-bis(dodecyloxy)benzoyl group into a molecule has a significant influence on its thermotropic behavior. The long, flexible dodecyloxy chains act as a "plasticizer," lowering the melting point and promoting the formation of mesophases at lower temperatures.

The table below presents the thermal properties of a Schiff base compound derived from a substituted benzaldehyde with a dodecyloxy chain, illustrating the influence of the molecular structure on the mesophase behavior.

| Compound | Structure | Melting Temp. (°C) | Clearing Temp. (°C) | Mesophase |

| N-(4-dodecyloxybenzylidene)-N′-(3-phenylallylidene)-benzene-1,4-diamine | Cinnamaldehyde derivative with a dodecyloxy substituent | 160.8–162.4 | 200.5–202.1 | Nematic |

Data compiled from a study on cinnamaldehyde-based liquid crystals. nih.gov

This data demonstrates that the presence of a long dodecyloxy chain can lead to the formation of a stable nematic phase over a significant temperature range. The specific transition temperatures are a result of the balance between the intermolecular interactions of the rigid cores and the thermal motion of the flexible chains.

Development of Acylhydrazone-Based Liquid Crystals

Acylhydrazones are a class of photochromic compounds that have gained attention for their potential in creating light-responsive materials. The synthesis of these materials often utilizes this compound as a key intermediate.

In a typical synthesis, the aldehyde group of this compound is reacted with a benzohydrazide (B10538) derivative. This condensation reaction forms the characteristic acylhydrazone linkage (-CO-NH-N=CH-). The two long dodecyloxy chains originating from the benzaldehyde precursor are essential for inducing liquid crystalline behavior in the final molecule.

Researchers have designed and synthesized novel polycatenar molecules that incorporate two acylhydrazone units and multiple long alkoxy chains. ajchem-a.com These compounds, even with a relatively simple core structure of just three aromatic rings, exhibit a diverse range of liquid crystalline phases. ajchem-a.com The presence of the dodecyloxy chains facilitates the self-assembly of the molecules into ordered mesophases. Furthermore, some of these acylhydrazone-based materials have demonstrated the ability to form molecular gels, where the molecules create a three-dimensional network that entraps a solvent. ajchem-a.com

Key Features of Acylhydrazone Liquid Crystals Derived from this compound:

Photochromism: The acylhydrazone group can undergo reversible E-Z photoisomerization when exposed to light, allowing for the modulation of the material's properties. ajchem-a.com

Liquid Crystallinity: The long dodecyloxy chains promote the formation of various mesophases.

Gelation Properties: The molecules show a propensity for forming stable gels in organic solvents. ajchem-a.com

Synthesis of Isoxazole (B147169) and Cyanopyridone Derivatives for Liquid Crystalline Applications

The aldehyde functionality of this compound makes it a versatile starting point for constructing heterocyclic liquid crystals, such as isoxazole and cyanopyridone derivatives. The incorporation of long aliphatic chains is a well-established strategy for designing liquid crystalline materials. ajchem-a.comresearchgate.net

Isoxazole Derivatives: The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through a [3+2] cycloaddition reaction. nih.gov In this context, this compound can be converted into a precursor like a β-diketone or an aldoxime. This precursor then reacts with a nitrile oxide to form the isoxazole ring. nih.govnih.gov The two dodecyloxy chains from the original aldehyde are carried through the synthesis to become substituents on the final isoxazole-containing molecule, imparting the necessary molecular shape and intermolecular interactions to favor the formation of liquid crystal phases.

Cyanopyridone Derivatives: Similarly, while specific examples directly starting from this compound are not detailed in the provided sources, general synthetic routes to cyanopyridone-containing liquid crystals often involve the reaction of aldehydes with active methylene (B1212753) compounds. For instance, a Knoevenagel condensation between an aldehyde (like this compound) and a cyanoacetamide derivative, followed by cyclization, can yield a 2-pyridone core. The cyano group acts as a strong polar substituent, while the dodecyloxy tails promote mesophase formation.

Organic Electronic Devices and Optoelectronic Applications

The electron-donating nature of the 3,4-bis(dodecyloxy)phenyl group makes this aldehyde a valuable component in the synthesis of materials for organic electronics.

Utilization in Charge-Transport Materials

Materials capable of efficiently transporting electrical charges are the foundation of organic electronic devices. Derivatives of this compound have been used to create such materials. Notably, it is a precursor for synthesizing certain nickel bis(dithiolene) complexes. nih.gov These complexes have been investigated for their potential use as electron acceptors in field-effect transistors. nih.gov

The synthesis involves converting the aldehyde into 3,4-bis(dodecyloxy)styrene. hoffmanchemicals.com This styrene (B11656) derivative is then incorporated into a larger conjugated structure, which is subsequently reacted with a sulfur source and a nickel salt to form the final nickel bis(dithiolene) complex. nih.govhoffmanchemicals.com The long dodecyloxy chains are crucial as they ensure good solubility and processability of the final material, which is essential for device fabrication.

Development of Push-Pull Chromophores

Push-pull chromophores are organic molecules that contain both an electron-donating (donor) group and an electron-accepting (acceptor) group, connected by a π-conjugated bridge. This architecture gives rise to unique optical and electronic properties.

The 3,4-bis(dodecyloxy)phenyl moiety, derived from the aldehyde, serves as a potent electron-donating group. The oxygen atoms of the dodecyloxy chains donate electron density into the aromatic ring. This aldehyde can be chemically modified and integrated into larger molecular systems to form the donor part of a push-pull chromophore. For example, the nickel bis(dithiolene) complexes discussed previously can be considered push-pull systems, where the ligands derived from this compound act as donors to the electron-accepting nickel bis(dithiolene) core. nih.govhoffmanchemicals.com The development of such chromophores is often pursued through methods like [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions.

Two-Photon Absorption (2PA) Properties in Nickel Bis(dithiolene) Complexes

One of the most significant applications of this compound is in the synthesis of materials with strong two-photon absorption (2PA). 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons, and it has applications in areas like 3D microfabrication, optical data storage, and bio-imaging.

Researchers have synthesized a nickel bis(dithiolene) complex where the ligands are derived from this compound. hoffmanchemicals.com The synthesis starts with the conversion of the aldehyde to 3,4-bis(dodecyloxy)styrene, which is then coupled with 4,4′-dibromobenzil. The resulting diketone is reacted with phosphorus pentasulfide and then nickel(II) chloride to yield the target complex. nih.gov

This complex exhibits exceptionally strong 2PA in the near-infrared (NIR) telecommunications window (1.20 to 1.58 µm). hoffmanchemicals.com The combination of the electron-donating stilbene-type ligands and the nickel bis(dithiolene) core leads to these remarkable nonlinear optical properties.

| Wavelength (µm) | 2PA Cross-Section (GM)¹ |

|---|---|

| 1.24 | >5000 |

| 1.20 - 1.58 | >440 |

¹GM = Goeppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹)

Luminescent Materials with Potential in Flat-Panel Technologies

The development of efficient and stable luminescent materials is critical for next-generation flat-panel displays and solid-state lighting. Benzaldehyde derivatives are a known class of compounds that can exhibit luminescence.

The push-pull chromophores and heterocyclic derivatives synthesized from this compound often possess strong fluorescence. The emission properties, such as color and quantum yield, can be fine-tuned by modifying the molecular structure. For instance, extending the π-conjugated system or altering the strength of the donor and acceptor groups in push-pull derivatives can shift the emission across the visible spectrum.

Furthermore, the liquid crystalline properties induced by the dodecyloxy chains offer a significant advantage. The ability of these materials to self-assemble into ordered phases allows for the creation of emissive films with polarized light output, a highly desirable feature for enhancing the efficiency of liquid crystal displays (LCDs). The combination of luminescence and liquid crystallinity in a single material, potentially derived from this compound, is a promising avenue for advanced display technologies.

Molecular Engineering and Design of Advanced Architectures

The specific molecular structure of this compound, with its aromatic core, reactive aldehyde functionality, and long, flexible alkoxy chains, makes it an ideal building block for the construction of larger, more complex molecules with tailored properties. These properties are critical for applications in areas such as liquid crystals, drug delivery, and responsive materials.

Integration into Star-like Molecules

Star-like molecules, which include dendrimers and other branched architectures, are of great interest due to their unique physical and chemical properties that differ from their linear counterparts. The incorporation of this compound into these structures can impart liquid crystalline properties, a state of matter between a conventional liquid and a solid crystal. The long dodecyloxy chains play a crucial role in inducing the self-assembly of these molecules into ordered, yet fluid, mesophases.

While direct examples of the integration of this compound into star-like molecules are not extensively documented in publicly available research, the principles of supramolecular chemistry and the design of liquid crystalline dendrimers strongly support its utility in this area. For instance, related compounds with multiple long alkoxy chains, such as 3,4,5-tris(dodecyloxy)benzaldehyde, are well-known building blocks for liquid crystalline dendrimers. researchgate.netbldpharm.com The general strategy involves reacting the aldehyde group with a multifunctional core molecule to create a star-shaped structure. The peripheral long alkyl chains then drive the self-organization of these molecules into columnar or other mesophases. nih.gov The 3,4-disubstitution pattern of the title compound can lead to lower melting points and different packing arrangements compared to the more common 3,4,5-trisubstituted analogues. researchgate.net

Star-shaped fluorescent liquid crystals have also been synthesized using a triazine core appended with 1,3,4-oxadiazole (B1194373) arms, demonstrating how molecular design can tune the self-assembly and photophysical properties of these materials. rsc.orgresearchgate.net The incorporation of units like this compound could further enhance these properties, leading to materials with applications in emissive displays and organic lasers. rsc.org

Role in Synthesizing Amphiphilic 1,4-Dihydropyridine (B1200194) Derivatives

Amphiphilic molecules, which possess both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties, are essential for a wide range of applications, including the formation of micelles, vesicles, and as drug delivery vehicles. The synthesis of amphiphilic 1,4-dihydropyridine (DHP) derivatives is a notable area where this compound plays a key role.

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that is widely used to prepare these heterocyclic compounds. nih.govnih.govresearchgate.netrsc.org In this reaction, an aldehyde is condensed with two equivalents of a β-ketoester and an ammonia (B1221849) source. When this compound is used as the aldehyde component, it introduces the 3,4-bis(dodecyloxy)phenyl group at the 4-position of the resulting dihydropyridine ring. This imparts a significant lipophilic character to one part of the molecule.

The other components of the Hantzsch reaction can be chosen to introduce hydrophilic groups, leading to the formation of an amphiphilic 1,4-DHP. These amphiphilic DHPs can self-assemble in aqueous solutions to form nanoparticles and have been investigated for their potential in gene delivery. The structure of the DHP, including the length of the alkyl chains on the benzaldehyde precursor, influences the properties of the resulting nanoparticles.

For example, a general method for preparing such compounds involves the one-pot condensation of the respective aldehyde, a β-dicarbonyl compound, and an ammonium (B1175870) salt. rsc.org The use of this compound in this synthesis directly leads to a 1,4-dihydropyridine with two long alkyl chains, a key feature for creating amphiphilicity.

Development of Multifunctional Materials through Acylhydrazone Units

Acylhydrazones are functional groups formed by the condensation of an aldehyde or a ketone with a hydrazide. This linkage is dynamic and can be reversible under certain conditions, which makes it highly valuable in the development of "smart" or responsive materials. The aldehyde group of this compound makes it a prime candidate for incorporation into such materials.

The reaction to form an acylhydrazone is a straightforward condensation, often catalyzed by acid. researchgate.netnih.gov By reacting this compound with a dihydrazide or a polyhydrazide, it is possible to create polymers or cross-linked networks. The resulting materials would possess several key features:

Multifunctionality: The acylhydrazone linkage itself can provide responsiveness to stimuli like pH.

Self-Assembly: The two long dodecyloxy chains introduced by the benzaldehyde unit can promote self-assembly and the formation of liquid crystalline phases. nih.gov

Tunable Properties: The properties of the final material can be tuned by the choice of the hydrazide component.

Research has shown that acylhydrazone-based molecules can form stable gels and exhibit photoisomerizable properties, highlighting their versatility in the development of multifunctional materials. nih.gov The incorporation of long aliphatic chains, such as those in this compound, is a known strategy to induce mesophase formation in acylhydrazone derivatives. researchgate.net For instance, benzylidenehydrazine-based compounds with long alkyl chains have been shown to exhibit room temperature columnar liquid crystalline phases. researchgate.net

While specific research detailing the use of this compound in multifunctional acylhydrazone materials is not widely available, the fundamental principles of acylhydrazone chemistry and liquid crystal design strongly support its potential in this area. The combination of the reactive aldehyde, the potential for liquid crystallinity, and the dynamic nature of the acylhydrazone bond makes this compound a highly promising building block for the next generation of advanced materials.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic and Optical Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,4-Bis(dodecyloxy)benzaldehyde, DFT calculations would be instrumental in determining its fundamental electronic properties.

Potential Research Findings: Without specific studies, one can only hypothesize the type of data that would be generated. A typical DFT analysis would likely involve geometry optimization to find the most stable molecular conformation. From this, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be calculated. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that helps to predict the molecule's reactivity, kinetic stability, and the energy of its lowest-lying electronic transitions.

Furthermore, DFT can be used to calculate properties like the dipole moment, which would be significant for understanding intermolecular interactions and self-assembly, as well as polarizability, which is related to the molecule's response to an external electric field and its potential for use in nonlinear optical materials.

Hypothetical Data Table for DFT Calculations:

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | - | Relates to electron-donating ability |

| LUMO Energy | - | Relates to electron-accepting ability |

| HOMO-LUMO Gap | - | Indicates chemical reactivity and optical properties |

| Dipole Moment | - | Influences intermolecular forces and solubility |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the optical properties of this compound, such as its absorption of light, Time-Dependent DFT (TD-DFT) calculations would be necessary. TD-DFT is an extension of DFT that can predict the energies of electronic excited states.

Potential Research Findings: A TD-DFT study would yield the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum. It would also provide the oscillator strengths for these transitions, which are related to the intensity of the absorption peaks. By analyzing the molecular orbitals involved in these electronic transitions (e.g., π→π* or n→π*), one could gain a deeper understanding of the nature of the molecule's photophysical behavior. This information is critical for applications in areas such as organic electronics and photonics.

Hypothetical Data Table for TD-DFT Calculations:

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Transition Character |

|---|---|---|---|---|

| S1 | - | - | - | - |

| S2 | - | - | - | - |

Molecular Modeling and Simulation of Self-Assembly Processes

The amphiphilic nature of this compound, with its polar benzaldehyde (B42025) head and nonpolar dodecyloxy tails, strongly suggests a propensity for self-assembly into ordered structures, particularly in solution or at interfaces. Molecular dynamics (MD) or Monte Carlo (MC) simulations could be employed to model these processes.

Potential Research Findings: Simulations could predict how individual molecules of this compound aggregate to form larger structures like micelles, vesicles, or liquid crystalline phases. By analyzing the simulation trajectories, researchers could understand the driving forces for this self-assembly, such as van der Waals interactions between the alkyl chains and π-π stacking of the benzene (B151609) rings. These models would provide a dynamic, atomistic view of how molecular architecture dictates macroscopic structure.

Structure-Property Relationship Analysis

A comprehensive structure-property relationship analysis would connect the molecular features of this compound to its macroscopic properties. This analysis would be informed by the computational data from DFT, TD-DFT, and self-assembly simulations.

Future Research Directions and Emerging Applications

Exploration in Bio-inspired Materials Science

The amphiphilic structure of 3,4-Bis(dodecyloxy)benzaldehyde makes it an ideal building block for the development of bio-inspired materials. Its ability to self-assemble into organized structures, such as monolayers and vesicles, mimics the behavior of natural lipids in cell membranes. Future research is anticipated to focus on harnessing this property to create novel biomimetic systems. These could include artificial cell membranes for studying membrane proteins or as platforms for biosensing applications. The long dodecyl chains can provide the necessary hydrophobic environment, while the benzaldehyde (B42025) group can be functionalized for specific interactions with biological molecules.

Advanced Sensor Technologies

The aromatic core and the reactive aldehyde group of this compound are features that could be exploited in the design of advanced chemical sensors. The aldehyde functionality can act as a recognition site for specific analytes through covalent or non-covalent interactions. Research in this area may involve the development of chemosensors where the binding of a target molecule to the aldehyde group induces a detectable change in the material's optical or electronic properties. The long alkyl chains can facilitate the formation of thin films or organized assemblies on sensor surfaces, enhancing sensitivity and selectivity.

Targeted Drug Delivery Systems (e.g., synthetic lipids)

The lipid-like structure of this compound makes it a compelling component for targeted drug delivery systems. It can be incorporated into liposomes or other nano-carriers as a synthetic lipid. The long dodecyloxy tails can integrate into the lipid bilayer of these carriers, while the benzaldehyde head group can be used for surface modification. For instance, the aldehyde can be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug carrier to specific cells or tissues. This approach could lead to more effective and targeted therapies with reduced side effects.

| Potential Application | Key Structural Feature | Mechanism of Action |

| Bio-inspired Membranes | Amphiphilic nature with long alkyl chains and a polar head | Self-assembly into bilayer structures similar to natural cell membranes. |

| Chemical Sensors | Reactive aldehyde group and aromatic core | Analyte binding to the aldehyde group leading to a detectable signal change. |

| Targeted Drug Delivery | Lipid-like structure and functionalizable aldehyde group | Incorporation into nanocarriers with the aldehyde group serving as an anchor for targeting moieties. |

Integration into Stimuli-Responsive Materials

The molecular structure of this compound suggests its potential for use in the creation of stimuli-responsive materials. The self-assembled structures formed by this molecule could be designed to respond to external stimuli such as pH, light, or temperature. For example, changes in pH could alter the protonation state of the aldehyde or its derivatives, leading to a change in the packing of the molecules and a macroscopic response. Similarly, the incorporation of photosensitive groups onto the benzaldehyde moiety could allow for light-induced changes in the material's properties. Research in this direction could lead to the development of "smart" materials for applications in areas such as controlled release and adaptive optics. The long alkyl chains are known to influence the phase behavior of liquid crystals, and their response to temperature could be harnessed in thermochromic materials.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as beige flakes. mdpi.com Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C31H54O3 |

| Molecular Weight | 474.77 g/mol acs.org |

| CAS Number | 117241-25-5 acs.org |

| Melting Point | 70-73 °C mdpi.com |

| Boiling Point | ~534.8 °C (estimated) mdpi.com |

| Density | ~0.92 g/cm³ (estimated) mdpi.com |

Synthesis of this compound

This process would start with a suitable catechol derivative, 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde), as the starting material. This would then be reacted with a dodecyl halide, such as 1-bromododecane (B92323), in the presence of a weak base like potassium carbonate and a suitable solvent like N,N-dimethylformamide (DMF). The base deprotonates the hydroxyl groups of the protocatechualdehyde, forming alkoxides that then act as nucleophiles, attacking the electrophilic carbon of the 1-bromododecane and displacing the bromide to form the ether linkages. The reaction would likely require heating to proceed at a reasonable rate.

Q & A

Basic Question: What are the standard synthetic routes for 3,4-Bis(dodecyloxy)benzaldehyde, and how are impurities minimized during synthesis?

Answer:

The primary synthetic route involves a Williamson ether synthesis. 3,4-Dihydroxybenzaldehyde is reacted with 1-bromododecane in the presence of a base (e.g., K₂CO₃) under reflux conditions. Post-reaction, purification is achieved via column chromatography using hexanes/ethyl acetate (30:1 v/v) to isolate the product (yield ~90%) . To minimize impurities:

- Use anhydrous solvents and inert atmospheres to prevent oxidation of the aldehyde group.

- Monitor reaction progress with thin-layer chromatography (TLC) to optimize reaction time.

- Employ recrystallization or preparative HPLC for further purification if residual starting materials persist.

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks for the aldehyde proton (δ ~9.8–10.0 ppm) and dodecyloxy chains (δ 0.8–1.8 ppm for CH₂/CH₃ groups). ¹³C NMR resolves ether linkages (δ ~68–70 ppm) and aromatic carbons (δ 110–130 ppm) .

- FT-IR : Confirm the aldehyde group (C=O stretch at ~1700 cm⁻¹) and ether linkages (C-O-C stretch at ~1250 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular weight (M⁺ at m/z 474.76) and fragmentation patterns .

Advanced Question: How can researchers resolve discrepancies in NMR data for this compound across different studies?

Answer:

Discrepancies may arise from solvent effects, impurities, or conformational flexibility. Mitigation strategies:

- Use deuterated solvents (e.g., CDCl₃) consistently and report solvent-induced shifts.

- Analyze impurities via HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to detect residual aldehydes or alkyl halides .

- Compare data with computational models (e.g., DFT calculations) to predict chemical shifts and validate experimental results .

Advanced Question: What experimental design considerations are critical for studying the liquid crystalline properties of this compound derivatives?

Answer:

The compound’s long alkoxy chains promote mesophase formation. Key considerations:

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify phase transitions (e.g., isotropic-to-nematic transitions).

- Polarized Optical Microscopy (POM) : Observe birefringent textures (e.g., schlieren patterns) to confirm liquid crystalline behavior.

- X-ray Diffraction (XRD) : Analyze layer spacing and molecular packing in mesophases .

- Substituent Effects : Modify the aldehyde group (e.g., via hydrazone formation) to study structure-property relationships .

Basic Question: How does the solubility profile of this compound influence its applications in supramolecular chemistry?

Answer:

The compound is sparingly soluble in polar solvents (e.g., water, methanol) but dissolves readily in nonpolar solvents (e.g., hexanes, chloroform). This property enables:

- Self-assembly in hydrophobic environments (e.g., lipid bilayers or micelles).

- Use as a building block for Schiff base ligands in coordination chemistry (requires ethanol/THF mixtures) .

Table 1: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Hexanes | >50 |

| Chloroform | >50 |

| Ethanol | ~10 |

| Water | <0.1 |

Advanced Question: What challenges arise in computational modeling of this compound, and how can they be addressed?

Answer:

Challenges include:

- Conformational Flexibility : Long dodecyloxy chains adopt multiple conformers. Use molecular dynamics (MD) simulations with OPLS-AA force fields to sample low-energy states.

- Electronic Structure : The electron-withdrawing aldehyde group affects aromatic ring polarization. Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model charge distribution .

- Mesophase Prediction : Combine coarse-grained models and experimental DSC data to predict liquid crystalline behavior .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Storage : Store at 4°C under nitrogen to prevent aldehyde oxidation .

- Handling : Use gloves and eye protection; avoid inhalation of powder (potential respiratory irritant).

- Waste Disposal : Neutralize with aqueous sodium bisulfite before disposal to convert residual aldehydes to less reactive sulfonates .

Advanced Question: How can researchers optimize the synthesis of this compound for large-scale (>10 g) production?

Answer:

- Catalysis : Replace traditional bases with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Solvent Choice : Use toluene instead of ethanol to improve scalability and reduce side reactions.

- Purification : Replace column chromatography with fractional distillation or solvent extraction (hexanes/water) to reduce costs .

Advanced Question: How do structural modifications (e.g., fluorination) of this compound affect its physicochemical properties?

Answer:

- Fluorination : Introducing -CF₃ groups (e.g., at the 3,5-positions) increases thermal stability and alters solubility (e.g., enhanced solubility in fluorinated solvents) .

- Electron-Withdrawing Groups : Nitro or cyano substitutions reduce electron density on the aromatic ring, shifting UV-Vis absorption maxima .

Table 2: Impact of Substituents on Thermal Stability

| Substituent | Decomposition Temp. (°C) |

|---|---|

| -OCH₃ | 220 |

| -CF₃ | 280 |

| -NO₂ | 260 |

Advanced Question: What methodologies are recommended for analyzing degradation products of this compound under oxidative conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。